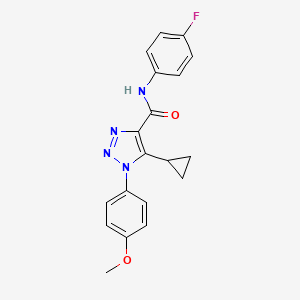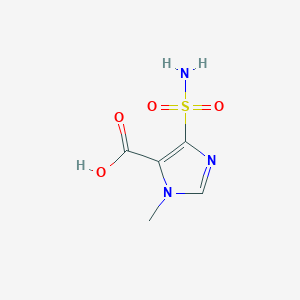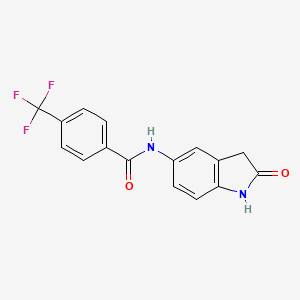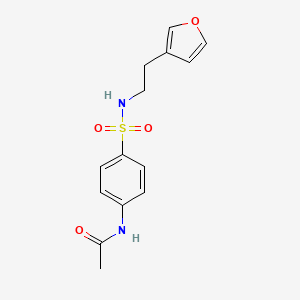
N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Electronic and Biological Interactions
A study conducted by Bharathy et al. (2021) explored the electronic behavior, wave function, and biological properties of N-(4-(Ethylsulfamoyl)phenyl)acetamide using Gaussian 16 W DFT tools. The research focused on its interactions in polar liquids, evaluating its reactivity, intra molecular interactions, charge transfer energies, and vibrational spectroscopy. Additionally, molecular docking studies were performed to investigate its potential fungal and cancer activities, highlighting its relevance in drug discovery and development (Bharathy et al., 2021).
Synthesis and Structure Analysis
Sharma et al. (2018) synthesized a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and analyzed its structure, confirming anticancer activity through in silico modeling. This underscores the compound's role in the development of new anticancer agents, demonstrating its versatility in synthesizing therapeutically relevant molecules (Sharma et al., 2018).
Antimicrobial Studies
Research on sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, by Lahtinen et al. (2014), provided insights into their crystal structures, hydrogen bonding, and thermal properties. Although these derivatives showed limited antibacterial activity, their comprehensive characterization is crucial for further modifications and potential applications in antimicrobial resistance studies (Lahtinen et al., 2014).
Antimicrobial and Anticancer Potentials
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating promising antimicrobial properties. This suggests potential applications in combating microbial infections and highlights the chemical flexibility of the compound for various biomedical applications (Darwish et al., 2014).
Glutaminase Inhibitors
Shukla et al. (2012) discussed the design, synthesis, and evaluation of BPTES analogs, including derivatives of the compound of interest, as glutaminase inhibitors. These inhibitors have shown potential in attenuating the growth of cancer cells, offering a pathway for developing cancer therapeutics (Shukla et al., 2012).
Future Directions
The future directions for “N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide” could involve further exploration of its multifaceted applications and potential for groundbreaking discoveries. The sulfonamide unit, to which this compound belongs, constitutes the largest class of antimicrobial agents and has shown potential for the development of new synthetic methodologies .
properties
IUPAC Name |
N-[4-[2-(furan-3-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-11(17)16-13-2-4-14(5-3-13)21(18,19)15-8-6-12-7-9-20-10-12/h2-5,7,9-10,15H,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXVKEBCUXNSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2747251.png)
![5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2747252.png)

![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2747256.png)
![4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2747258.png)
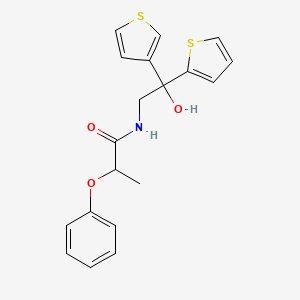
![7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2747261.png)
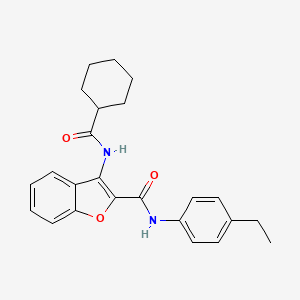
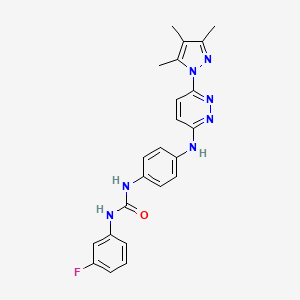

![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)
